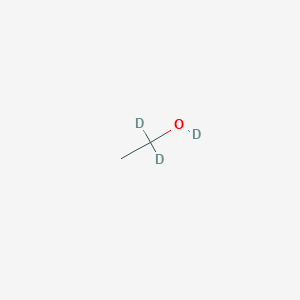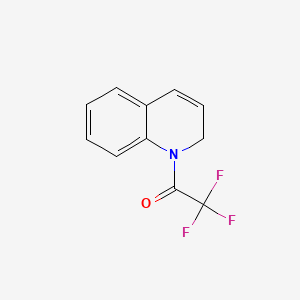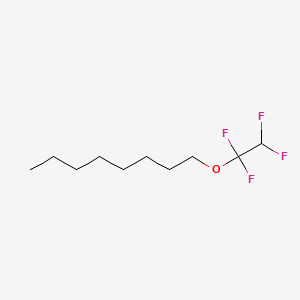
Ether, octyl 1,1,2,2-tetrafluoroethyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ether, octyl 1,1,2,2-tetrafluoroethyl, also known as 1,1,2,2-tetrafluoroethyl octyl ether, is a fluorinated ether compound. It is characterized by the presence of both fluorine and ether functional groups, which impart unique chemical and physical properties. This compound is of interest in various scientific and industrial applications due to its stability, low reactivity, and ability to act as a solvent or additive in specialized formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ether, octyl 1,1,2,2-tetrafluoroethyl typically involves the reaction of 1,1,2,2-tetrafluoroethanol with octanol in the presence of an acid catalyst. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the alcohol is replaced by the ether linkage. The reaction conditions generally include:
Temperature: Moderate temperatures (50-100°C) to facilitate the reaction.
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Anhydrous conditions to prevent hydrolysis of the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: To ensure efficient mixing and reaction completion.
Purification: Distillation or recrystallization to obtain high-purity product.
Quality Control: Analytical techniques such as gas chromatography to ensure product consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Ether, octyl 1,1,2,2-tetrafluoroethyl undergoes various chemical reactions, including:
Oxidation: Resistant to oxidation due to the presence of fluorine atoms.
Reduction: Generally inert to reduction under standard conditions.
Substitution: Can undergo nucleophilic substitution reactions, particularly at the ether linkage.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizers like potassium permanganate or chromic acid, though the compound is relatively resistant.
Reducing Agents: Lithium aluminum hydride or sodium borohydride, though typically inert.
Substitution Reagents: Alkyl halides or other nucleophiles in the presence of a catalyst.
Major Products
Oxidation: Minimal products due to resistance.
Reduction: Minimal products due to inertness.
Substitution: Formation of new ether derivatives depending on the nucleophile used.
Scientific Research Applications
Ether, octyl 1,1,2,2-tetrafluoroethyl has several applications in scientific research:
Chemistry: Used as a solvent or reagent in organic synthesis due to its stability and low reactivity.
Biology: Employed in the formulation of biological assays where non-reactive solvents are required.
Medicine: Investigated for use in drug delivery systems due to its ability to dissolve various pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and lubricants where fluorinated compounds are advantageous.
Mechanism of Action
The mechanism of action of ether, octyl 1,1,2,2-tetrafluoroethyl involves its interaction with molecular targets through its ether and fluorine functional groups. The fluorine atoms provide stability and resistance to metabolic degradation, while the ether linkage allows for solubility and miscibility with various compounds. The compound can interact with lipid membranes, enhancing permeability and facilitating the transport of other molecules.
Comparison with Similar Compounds
Similar Compounds
- 1,1,2,2-Tetrafluoroethyl ethyl ether
- 1,1,2,2-Tetrafluoroethyl methyl ether
- 1,1,2,2-Tetrafluoroethyl propyl ether
Uniqueness
Ether, octyl 1,1,2,2-tetrafluoroethyl is unique due to its longer alkyl chain (octyl group), which imparts different solubility and physical properties compared to shorter-chain analogs. This makes it particularly useful in applications requiring specific solvent characteristics and stability.
Properties
CAS No. |
30719-68-7 |
|---|---|
Molecular Formula |
C10H18F4O |
Molecular Weight |
230.24 g/mol |
IUPAC Name |
1-(1,1,2,2-tetrafluoroethoxy)octane |
InChI |
InChI=1S/C10H18F4O/c1-2-3-4-5-6-7-8-15-10(13,14)9(11)12/h9H,2-8H2,1H3 |
InChI Key |
TWTXQRINZHHWMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


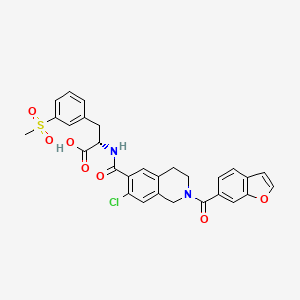
![N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl]benzamide](/img/structure/B13423330.png)
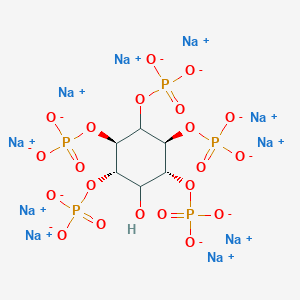
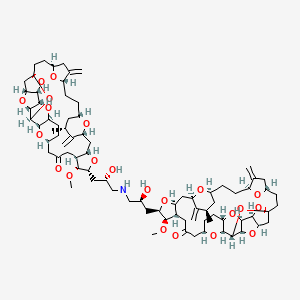
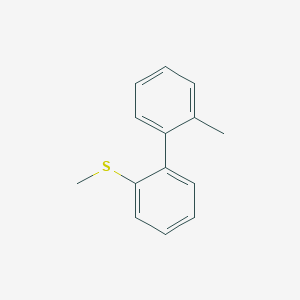
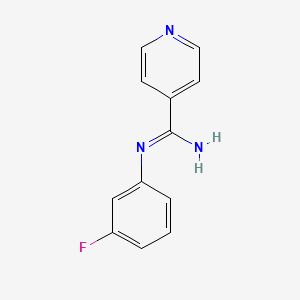
![11-fluoro-7-methylbenzo[c]acridine](/img/structure/B13423360.png)
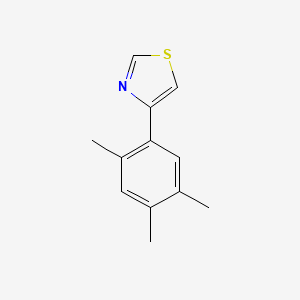

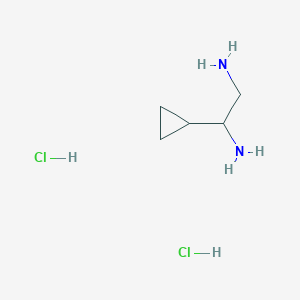
![1-[4-(4-Ethylcyclohexyl)cyclohexyl]-3,5-difluorobenzene](/img/structure/B13423391.png)
